molecular formula C25H22ClFN4O B2530666 5-Chloro-7-{[4-(4-fluorophenyl)piperazin-1-yl](pyridin-2-yl)methyl}quinolin-8-ol CAS No. 371124-79-7

5-Chloro-7-{[4-(4-fluorophenyl)piperazin-1-yl](pyridin-2-yl)methyl}quinolin-8-ol

Cat. No. B2530666
CAS RN: 371124-79-7
M. Wt: 448.93
InChI Key: TZGHJILNBSLQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-{[4-(4-fluorophenyl)piperazin-1-yl](pyridin-2-yl)methyl}quinolin-8-ol is a chemical compound that has been of interest to researchers due to its potential applications in medicine. This compound is a type of quinoline derivative and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Central Dopamine and Serotonin Antagonism

Compounds structurally related to 5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol have been explored for their central nervous system activity, particularly targeting dopamine D-2 and serotonin 5-HT2 receptors. One study highlights the synthesis of indoles with piperazinyl, tetrahydropyridyl, and piperidinyl substituents, finding potent dopamine D-2 and serotonin 5-HT2 receptor affinity in ligand binding studies. Notably, certain derivatives were found to be noncataleptogenic or only weakly so, suggesting potential as atypical neuroleptics with profiles resembling clozapine (Perregaard et al., 1992).

Antibacterial Efficacy and Side-Effect Profile

Research into the structure-activity and structure-side-effect relationships of quinolone antibacterials has significantly advanced, aiming to enhance antimicrobial efficacy while minimizing side effects. Structural modifications, such as halogenation at certain positions and the introduction of alkylated piperazine or pyrrolidine, have been shown to improve serum half-life, potency against gram-positive bacteria, and overall antimicrobial effectiveness (Domagala, 1994).

Antimicrobial Activity of Thiazolidinones

A novel series of thiazolidinone derivatives, incorporating pyridin-2-yl-piperazine, has been synthesized and evaluated for antimicrobial activity against a range of bacteria and fungi. These studies provide insight into the potential use of such compounds in developing new antimicrobial agents with broad-spectrum activity (Patel et al., 2012).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, including those with piperazine modifications, have been investigated for their corrosion inhibitory effects on steel in acidic environments. Research demonstrates that these compounds can significantly improve the anti-corrosion properties of steel, with inhibition efficiency depending on their structure and concentration. This suggests potential applications in protecting metal surfaces in industrial settings (El faydy et al., 2020).

Summary

The research applications of compounds structurally related or with similar functionalities to 5-Chloro-7-{4-(4-fluorophenyl)piperazin-1-ylmethyl}quinolin-8-ol span from potential therapeutic uses targeting central nervous system receptors, enhancing antibacterial efficacy with minimized side effects, to industrial applications like corrosion inhibition. Each study contributes to a broader understanding of how structural modifications can influence biological and chemical activity, offering pathways for future research and development.

properties

IUPAC Name

5-chloro-7-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN4O/c26-21-16-20(25(32)23-19(21)4-3-11-29-23)24(22-5-1-2-10-28-22)31-14-12-30(13-15-31)18-8-6-17(27)7-9-18/h1-11,16,24,32H,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGHJILNBSLQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.